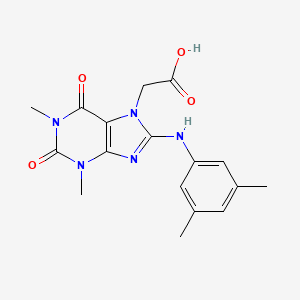

![molecular formula C18H15N5O2S B6528870 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide CAS No. 946212-03-9](/img/structure/B6528870.png)

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This particular molecule is known for its complex structure, which includes a triazolopyridazine moiety, a thiophene ring, and an amide functional group. It is typically studied for its potential applications in various fields such as medicinal chemistry and materials science due to its diverse chemical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some derivatives have shown cytotoxic activities against certain cancer cells .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways related to their pharmacological activities . For example, some derivatives have been found to induce apoptosis in cancer cells .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit various pharmacological effects, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . For instance, some derivatives have shown cytotoxic activities against certain cancer cells .

Action Environment

The structure–activity relationship of similar compounds, which can be influenced by environmental factors, has been studied .

Biochemical Analysis

Biochemical Properties

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are critical in various physiological processes . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting microbial growth . At higher doses, it can cause toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their levels within the cell . Additionally, it can affect the activity of enzymes involved in the breakdown of metabolites, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported into cells via specific transporters, where it accumulates in certain organelles, such as the mitochondria or nucleus, affecting their function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Reactants: 3-aminopyridazine, phenylhydrazine

Conditions: Cyclization in the presence of an acid catalyst at elevated temperatures.

Step 2: Formation of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl chloride

Reactants: 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, 2-chloroethanol

Conditions: Nucleophilic substitution under basic conditions.

Step 3: Coupling with Thiophene-2-carboxamide

Reactants: 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl chloride, thiophene-2-carboxamide

Conditions: Amide coupling reaction using a coupling agent like EDCI or DCC.

Industrial Production Methods: Industrial production methods would typically involve similar synthetic routes but on a larger scale with optimized conditions for yield and purity. These methods may include continuous flow synthesis techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

- Oxidation::

Common Reagents: mCPBA, KMnO₄

Major Products: Epoxides, sulfoxides

- Reduction::

Common Reagents: LiAlH₄, NaBH₄

Major Products: Alcohols, amines

- Substitution::

Common Reagents: Alkyl halides, acyl chlorides

Major Products: Substituted thiophenes, amides

Conditions: Reactions typically occur under controlled temperatures, often requiring specific pH levels or inert atmosphere to ensure the desired products are obtained efficiently.

Scientific Research Applications

Chemistry::

Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

Synthesis of Complex Molecules: Used as a building block in the synthesis of larger, more complex heterocyclic compounds.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of novel therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Assays: Used in various in vitro assays to study its effects on cellular mechanisms.

Chemical Industry: Utilized as an intermediate in the production of other fine chemicals and specialty compounds.

Pharmaceuticals: Explored for its utility in formulating new drug candidates and active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds:

- N-[2-(2-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide:

- N-[2-({3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide:

Properties

IUPAC Name |

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c24-18(14-7-4-12-26-14)19-10-11-25-16-9-8-15-20-21-17(23(15)22-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSMBQVJNPFNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6528788.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6528800.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B6528805.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6528814.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B6528823.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6528835.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide](/img/structure/B6528839.png)

![2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B6528845.png)

![2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B6528848.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B6528855.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide](/img/structure/B6528863.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6528875.png)

![2-methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B6528881.png)